Cas no 307532-00-9 ((5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine)

(5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine structure
307532-00-9 structure
Product Name:(5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine
CAS No:307532-00-9
MF:C11H15N
MW:161.243502855301
MDL:MFCD06762426
CID:3168830
PubChem ID:40572494
Update Time:2025-05-19

(5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine Chemical and Physical Properties

Names and Identifiers

    • (S)-6-AMINO-6,7,8,9-TETRAHYDRO-5H-BENZOCYCLOHEPTENE
    • (5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine
    • (S)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine
    • (S)-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5-amine
    • 307532-00-9
    • AKOS006293153
    • (5S)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-amine
    • EN300-330137
    • (5S)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
    • (S)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine
    • MDL: MFCD06762426
    • Inchi: 1S/C11H15N/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8,12H2/t11-/m0/s1
    • InChI Key: UFBOKWPYNNXYIS-NSHDSACASA-N
    • SMILES: N[C@@H]1C2C=CC=CC=2CCCC1

Computed Properties

  • Exact Mass: 161.120449483Da
  • Monoisotopic Mass: 161.120449483Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26Ų

(5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine Pricemore >>

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Additional information on (5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine

Introduction to (5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine (CAS No. 307532-00-9)

Compound (5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine, identified by its CAS number 307532-00-9, is a meticulously crafted molecule that has garnered significant attention in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic structures known for their potential biological activities and has been extensively studied for its pharmacological properties. The unique arrangement of atoms in its molecular structure imparts distinct chemical and biological characteristics, making it a subject of intense research interest.

The structural framework of (5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine consists of a benzoannulene core, which is a fused ring system comprising benzene and cyclopentane rings. This core is further modified by the presence of a tetrahydropyridine moiety at the 5-position, which introduces a stereogenic center at the 5th carbon atom. The stereochemistry of this compound is crucial, as the (5S) configuration plays a pivotal role in determining its biological efficacy and interaction with biological targets.

In recent years, there has been a surge in research focusing on the development of novel heterocyclic compounds with potential therapeutic applications. Among these, benzoannulene derivatives have emerged as promising candidates due to their ability to modulate various biological pathways. The compound (5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine has been investigated for its potential role in inhibiting certain enzymes and receptors that are implicated in various diseases.

One of the most compelling aspects of this compound is its interaction with enzymes such as cytochrome P450 monooxygenases. These enzymes are crucial in the metabolism of numerous drugs and have been implicated in drug-drug interactions. Studies have shown that (5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine can modulate the activity of these enzymes, potentially leading to new therapeutic strategies for managing drug metabolism and toxicity.

The pharmacological profile of (5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine has also been explored in the context of neurological disorders. Preliminary studies suggest that this compound may have neuroprotective properties by interacting with receptors and ion channels involved in neuronal signaling. The benzoannulene core is known to exhibit affinity for certain neurotransmitter receptors, which could make this compound a valuable candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its potential applications in neurological disorders, (5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine has been investigated for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Research indicates that this compound can inhibit key inflammatory pathways by modulating the activity of enzymes such as COX-2 and LOX. These findings suggest that (5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine could be developed into a novel anti-inflammatory agent.

The synthesis of (5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine presents unique challenges due to the complexity of its molecular structure. However, recent advancements in synthetic chemistry have made it possible to access this compound in high purity through multi-step synthetic routes. These methods often involve strategic functional group transformations and stereocontrol techniques to ensure the correct configuration at the stereogenic center.

The development of new synthetic methodologies for benzoannulene derivatives has been a focal point in organic chemistry research. Techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have enabled chemists to construct complex heterocyclic frameworks with high precision. The synthesis of (5S)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine exemplifies these advancements and highlights the growing capability to tailor molecular structures for specific biological activities.

Evaluation of the pharmacokinetic properties of (5S)-6,7,8,9-tetrahydro- 5H-benzo7 annulen- 5-amine is essential for understanding its potential as a therapeutic agent。 Studies have shown that this compound exhibits moderate solubility in water, which is favorable for oral administration。 Additionally, preliminary pharmacokinetic studies indicate that it has a reasonable bioavailability, suggesting that it could be effectively delivered to target tissues in vivo。

The metabolic stability of any pharmaceutical compound is critical, as it determines how quickly the drug is broken down within the body。 Research on (5S)-6,7,8,9-tetrahydropyridine- 5-benzannulene- 5-amine has revealed that it undergoes biotransformation through multiple pathways, including oxidative metabolism by cytochrome P450 enzymes。 Understanding these metabolic pathways is crucial for predicting drug-drug interactions and optimizing dosing regimens。

The safety profile of any new compound must be thoroughly evaluated before it can be considered for clinical use。 Preclinical toxicology studies on (5S)-6,7,8,9-tetrahydropyridine- 5-benzannulene- 5-amine have shown no significant adverse effects at tested doses。 However, further studies are needed to assess long-term safety and potential side effects。

The development pipeline for pharmaceutical compounds often involves collaboration between academic researchers and industry partners。 (5S)-6,7,8,9-tetrahydropyridine- 5-benzannulene- 5-amine represents an excellent example of how academic research can lead to innovative drug candidates。 Its unique structure and promising pharmacological properties make it an attractive candidate for further investigation。

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